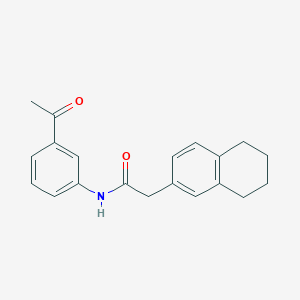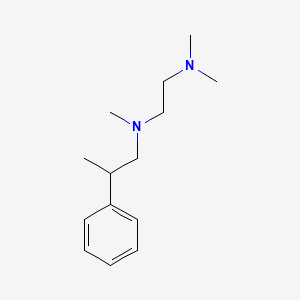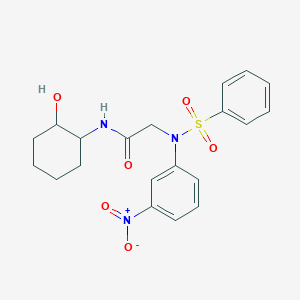
N~1~-(2-hydroxycyclohexyl)-N~2~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~1~-(2-hydroxycyclohexyl)-N~2~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide, also known as HNG-156, is a chemical compound that has gained attention in the scientific community due to its potential as a therapeutic agent. HNG-156 belongs to the class of compounds known as glycine transporter inhibitors (GlyTIs), which have been studied for their potential in treating various neurological disorders.
作用机制
N~1~-(2-hydroxycyclohexyl)-N~2~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide acts as a competitive inhibitor of the glycine transporter, GlyT1. GlyT1 is responsible for the reuptake of glycine from the synaptic cleft, which regulates the availability of glycine for neurotransmission. By inhibiting GlyT1, this compound increases the concentration of glycine in the synaptic cleft, which enhances NMDA receptor function. NMDA receptors are involved in several physiological processes, including learning, memory, and synaptic plasticity.
Biochemical and Physiological Effects:
This compound has been shown to improve cognitive function in animal models, including memory and learning. The compound has also been shown to have antidepressant and antipsychotic effects, which may be due to its ability to modulate NMDA receptor function. This compound has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
实验室实验的优点和局限性
One advantage of using N~1~-(2-hydroxycyclohexyl)-N~2~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide in lab experiments is its specificity for GlyT1. This allows researchers to study the effects of GlyT1 inhibition on various physiological processes without the confounding effects of other neurotransmitters. However, one limitation of using this compound is its relatively low potency compared to other GlyTIs. This may limit its effectiveness in certain experimental paradigms.
未来方向
There are several future directions for research on N~1~-(2-hydroxycyclohexyl)-N~2~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide. One area of interest is the potential use of the compound in treating cognitive impairment associated with aging and neurodegenerative diseases. Another area of interest is the use of this compound as an adjunct therapy in the treatment of schizophrenia and depression. Further studies are needed to fully understand the pharmacological effects of this compound and its potential as a therapeutic agent.
合成方法
The synthesis of N~1~-(2-hydroxycyclohexyl)-N~2~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide involves several steps, starting with the reaction of 2-bromo-1-cyclohexanol with 3-nitrobenzene-1-sulfonyl chloride to form the intermediate compound 2-(3-nitrophenyl)-2-(phenylsulfonyl)cyclohexanol. This intermediate is then reacted with glycine methyl ester to form this compound. The synthesis of this compound has been optimized by several research groups, resulting in high yields and purity of the compound.
科学研究应用
N~1~-(2-hydroxycyclohexyl)-N~2~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide has been studied for its potential in treating various neurological disorders, including schizophrenia, depression, and cognitive impairment. The compound acts as a GlyTI, which inhibits the reuptake of glycine in the brain. Glycine is an important neurotransmitter that plays a role in several physiological processes, including synaptic plasticity, learning, and memory. By inhibiting glycine reuptake, this compound increases the availability of glycine in the brain, which has been shown to improve cognitive function in animal models.
属性
IUPAC Name |
2-[N-(benzenesulfonyl)-3-nitroanilino]-N-(2-hydroxycyclohexyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O6S/c24-19-12-5-4-11-18(19)21-20(25)14-22(15-7-6-8-16(13-15)23(26)27)30(28,29)17-9-2-1-3-10-17/h1-3,6-10,13,18-19,24H,4-5,11-12,14H2,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMPNPDAPYZRGSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)NC(=O)CN(C2=CC(=CC=C2)[N+](=O)[O-])S(=O)(=O)C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(3aS*,5S*,9aS*)-2-(4-methoxybenzyl)-5-phenylhexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5161109.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2-(4-chlorophenoxy)acetamide](/img/structure/B5161115.png)
![N-(2,5-dichlorophenyl)-N-[3-(4,4-dimethyl-2,5-dioxo-1-imidazolidinyl)-2-hydroxypropyl]-4-methylbenzenesulfonamide](/img/structure/B5161124.png)
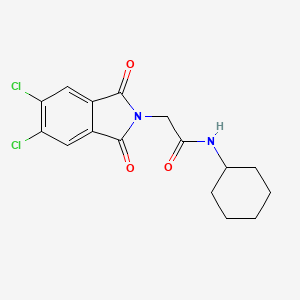
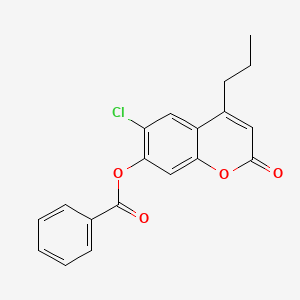
![N~2~-(4-methoxyphenyl)-N~1~-[4-(4-morpholinylcarbonyl)phenyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5161155.png)
![2-{[(3-chloro-4-methoxyphenyl)sulfonyl]amino}-N-(2-phenylethyl)benzamide](/img/structure/B5161165.png)
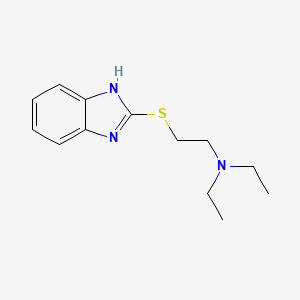

![N-[4-(1-adamantylmethyl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide](/img/structure/B5161173.png)
